Potent and Uncompetitive α-Glucosidase Inhibition: A Quantitative Distinction from Genistin
Prunetinoside is a potent, uncompetitive inhibitor of α-glucosidase with an IC50 of 56.05 μg/mL (approx. 125.6 μM) [1]. This inhibition mechanism is distinct from the common isoflavone glucoside genistin (genistein 7-O-glucoside), which exhibits an IC50 of 742.8 μM in the same assay, representing a difference of approximately 5.9-fold in potency [1].
| Evidence Dimension | α-Glucosidase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 56.05 μg/mL (≈125.6 μM) |
| Comparator Or Baseline | Genistin (Genistein 7-O-glucoside) = 742.8 μM |
| Quantified Difference | Prunetinoside is approximately 5.9-fold more potent than genistin. |
| Conditions | In vitro α-glucosidase enzyme assay |
Why This Matters
This confirms prunetinoside is the superior choice for α-glucosidase studies, ensuring a robust, quantifiable signal not achievable with weaker analogs.
- [1] Sohretoglu, D., et al. α-Glucosidase inhibitory effect of Potentilla astracanica and some isoflavones: Inhibition kinetics and mechanistic insights through in vitro and in silico studies. Int J Biol Macromol. 2017 Dec;105(Pt 1):1062-1070. View Source
